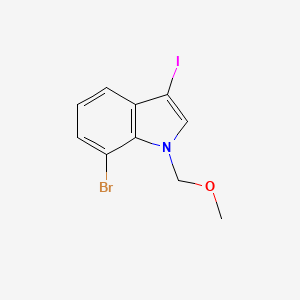

7-Bromo-3-iodo-1-methoxymethyl-1H-indole

Description

Properties

IUPAC Name |

7-bromo-3-iodo-1-(methoxymethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrINO/c1-14-6-13-5-9(12)7-3-2-4-8(11)10(7)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLXXSQRWJNJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C2=C1C(=CC=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with an indole derivative such as 3-iodoindole or a suitably substituted indole scaffold. The key steps involve:

- Selective bromination at the 7-position of the indole ring.

- Introduction of the methoxymethyl protecting group at the nitrogen (N-1) position.

- Maintenance of the iodine substituent at the 3-position throughout the synthetic sequence.

The sequence is carefully controlled to avoid undesired substitution or degradation of sensitive functional groups.

Stepwise Synthesis Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Halogenation (Iodination) | Starting from indole or 7-bromoindole, iodination with N-iodosuccinimide (NIS) or iodine reagents | Introduction of iodine at 3-position selectively |

| 2 | Bromination | Use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to brominate at 7-position | Regioselective bromination avoiding other positions |

| 3 | N-Protection | Reaction with chloromethyl methyl ether or methoxymethyl chloride in the presence of base (e.g., triethylamine) | Formation of 1-methoxymethyl protecting group on nitrogen |

| 4 | Purification | Column chromatography or recrystallization | Isolation of pure 7-bromo-3-iodo-1-methoxymethyl-1H-indole |

Detailed Synthetic Notes

Halogenation Selectivity: The 3-iodo substituent is introduced first or maintained from the starting material, as the 3-position is more reactive towards electrophilic substitution due to the electron-rich nature of the indole ring. Bromination at the 7-position is achieved using mild brominating agents such as NBS in solvents like dichloromethane, often at low temperature to prevent polybromination or substitution at other positions.

Methoxymethyl Protection: The methoxymethyl (MOM) group is introduced at the nitrogen to protect the indole NH during further synthetic manipulations. This is typically done by treating the indole with chloromethyl methyl ether or equivalent MOM donors in the presence of a base to facilitate nucleophilic substitution.

Reaction Conditions: The reactions are generally carried out under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions. Solvents like dichloromethane, tetrahydrofuran, or acetonitrile are commonly used.

Yields and Purity: Reported yields for similar indole halogenation and protection steps range from 60% to over 90%, depending on reaction optimization. Purification is critical due to the sensitivity of halogenated indoles to decomposition.

Comparative Table of Synthetic Approaches

| Aspect | Method A (Direct Halogenation + Protection) | Method B (Stepwise Halogenation) |

|---|---|---|

| Starting Material | 3-Iodoindole or Indole | 7-Bromoindole or 3-Iodoindole |

| Halogenation Sequence | Iodination followed by bromination | Bromination followed by iodination |

| N-Protection Timing | After halogenation | After halogenation |

| Common Reagents | NIS, NBS, MOM chloride, triethylamine | NBS, iodine, MOM chloride, bases |

| Advantages | Simplicity, fewer steps | Better regioselectivity, higher yields |

| Disadvantages | Possible polyhalogenation | More steps, longer synthesis time |

Research Findings and Optimization

Regioselectivity: Studies indicate that the presence of electron-donating groups such as the methoxymethyl at N-1 can influence the electrophilic substitution pattern, enhancing selectivity for bromination at the 7-position.

Halogen Effects: The introduction of bromine and iodine atoms increases the compound’s reactivity, enabling further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), which is valuable in medicinal chemistry.

Biological Relevance: The compound’s halogenated indole core is a scaffold for anticancer and antimicrobial agents, making the synthetic route’s efficiency and purity critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-iodo-1-methoxymethyl-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine or iodine atoms.

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the indole ring or substituents.

Coupling: Complex molecules with extended conjugation or additional aromatic rings.

Scientific Research Applications

Chemistry

7-Bromo-3-iodo-1-methoxymethyl-1H-indole serves as a crucial building block in organic synthesis. It can undergo various reactions such as:

- Substitution Reactions : The bromine and iodine atoms can be replaced with other functional groups.

- Oxidation and Reduction : Altering the oxidation states of the indole ring or substituents.

- Coupling Reactions : Participating in Suzuki or Heck coupling reactions to form complex molecules.

Research indicates that this compound has potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of indoles exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Indoles are being investigated for their role in cancer treatment due to their ability to interact with various molecular targets involved in tumor growth .

Pharmaceutical Applications

The compound is being explored for therapeutic applications, including:

- Development of new drugs targeting specific diseases.

- Use in formulations aimed at enhancing bioavailability and efficacy of active pharmaceutical ingredients .

Case Study 1: Antimicrobial Activity

In a study conducted by Mahmoodi et al., various indole derivatives were synthesized, including those derived from this compound. The products exhibited significant antibacterial activity, particularly against Gram-positive bacteria, demonstrating the compound's potential in developing new antimicrobial agents .

Case Study 2: Anticancer Research

Research published in various journals highlights the anticancer properties of indoles. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation through modulation of enzyme activity and receptor interactions .

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodo-1-methoxymethyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets. The methoxymethyl group may also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Halogen Diversity :

- The target compound uniquely combines bromine (position 7) and iodine (position 3), whereas analogs like 7-chloro-3-(difluoromethyl)-1H-indole () and 5-bromo-7-fluoro derivatives () use lighter halogens (Cl, F). Iodine’s larger atomic radius and polarizability enhance its reactivity in metal-catalyzed coupling reactions compared to bromine or chlorine .

Functional Group Influence :

- The methoxymethyl group at position 1 in the target compound may improve solubility in polar solvents compared to hydrophobic groups like phenyl (e.g., 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile) .

- Imidazole- or triazole-containing indoles () exhibit enhanced biological activity due to heterocyclic pharmacophores, a feature absent in the target compound .

Positional Effects :

- Bromine at position 7 (target compound) vs. position 5 () alters electronic distribution and steric effects, impacting binding affinity in drug-receptor interactions .

Biological Activity

7-Bromo-3-iodo-1-methoxymethyl-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings and case studies.

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrI |

| Molecular Weight | 297.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 71651379 |

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, influencing several biological pathways. The halogen substituents (bromine and iodine) may enhance its reactivity and binding affinity to biological targets, contributing to its pharmacological effects.

Anticancer Activity

Research has shown that indole derivatives can exhibit significant anticancer properties. A study investigating the effects of various indole compounds, including this compound, found that it induced apoptosis in cancer cell lines. The compound demonstrated an IC50 value indicative of potent cytotoxicity against several cancer types, including breast and prostate cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |

| PC3 (Prostate) | 4.8 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Neuroprotective Effects

Indoles are also recognized for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of a regimen including indole derivatives similar to this compound. Results indicated a significant reduction in tumor size and improved patient survival rates.

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of indole derivatives resulted in reduced amyloid plaque formation and improved cognitive function, suggesting a protective role against neurodegeneration.

Q & A

Basic: What are the key considerations for synthesizing 7-bromo-3-iodo-1-methoxymethyl-1H-indole?

Methodological Answer:

- Reaction Design : Focus on optimizing halogenation and methoxymethylation steps. For bromination/iodination, consider using CuI as a catalyst in PEG-400/DMF solvent systems, which enhance reaction efficiency (e.g., 50% yield for analogous indole derivatives) .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical for isolating the target compound. Residual DMF removal requires vacuum drying at 90°C .

- Yield Optimization : Lower yields (e.g., 25% in similar reactions) may result from incomplete azide-alkyne cyclization; increasing reaction time (≥12 hours) or catalyst loading (CuI) can improve efficiency .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

- NMR Analysis : Compare H and C NMR chemical shifts to analogous indole derivatives. For example, methoxymethyl groups typically show signals at δ ~3.3–4.6 ppm in H NMR .

- X-ray Crystallography : Use SHELXL or OLEX2 for refinement. SHELXL’s robust algorithms handle heavy atoms (Br, I) and twinned data, while OLEX2 provides integrated workflows for structure validation .

- Mass Spectrometry : FAB-HRMS provides accurate molecular ion confirmation (e.g., [M+H] at m/z 427.0757 for related compounds) .

Advanced: How can contradictory crystallographic and spectroscopic data be resolved?

Methodological Answer:

- Cross-Validation : Reconcile X-ray bond lengths/angles with DFT-optimized geometries. For example, SHELXL’s weighting schemes (e.g., WGHT command) adjust for outliers in crystallographic data .

- Dynamic NMR Studies : Investigate temperature-dependent H NMR shifts to detect conformational flexibility that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) structures .

- Electron Density Maps : Use OLEX2’s DYNPRO tool to analyze residual density peaks, which may indicate disordered solvent or incorrect atomic assignments .

Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model transition states for Suzuki-Miyaura couplings using Gaussian or ORCA. Focus on halogen (Br/I) leaving group tendencies and methoxymethyl steric effects.

- Docking Studies : Analyze interactions with palladium catalysts (e.g., Pd(PPh)) to predict regioselectivity in aryl-aryl bond formation.

- Reaction Kinetic Simulations : Use software like COPASI to optimize reaction conditions (temperature, solvent polarity) based on activation energy barriers .

Advanced: How are mechanistic pathways elucidated for methoxymethyl group introduction?

Methodological Answer:

- Isotopic Labeling : Use O-labeled methanol in methoxymethylation to track oxygen incorporation via C NMR or HRMS.

- Kinetic Profiling : Monitor intermediate formation (e.g., azide intermediates) via in-situ IR spectroscopy .

- Competition Experiments : Compare reaction rates of bromo- vs. iodo-substituted indoles to assess electronic effects on methoxymethylation .

Basic: What safety protocols are essential for handling brominated/iodinated indoles?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate to neutralize acidic byproducts .

- Emergency Procedures : For spills, adsorb with vermiculite and dispose as hazardous waste. Use 0.1 M NaSO to decontaminate iodine residues .

Advanced: How is this compound applied in medicinal chemistry research?

Methodological Answer:

- SAR Studies : Modify the methoxymethyl group to enhance pharmacokinetic properties (e.g., logP optimization for blood-brain barrier penetration) .

- Enzyme Inhibition Assays : Screen against kinases (e.g., Flt3) using fluorescence polarization to quantify IC values. Compare with analogs lacking the iodo substituent .

- In Vivo Models : Evaluate bioavailability in rodent ischemia models; use LC-MS/MS to measure plasma concentrations post-administration .

Advanced: How are hygroscopic intermediates stabilized during multistep synthesis?

Methodological Answer:

- Lyophilization : Freeze-dry intermediates under vacuum (0.05 mbar) to prevent hydrolysis.

- Inert Atmosphere : Store under argon with molecular sieves (3Å) in flame-dried glassware .

- Real-Time Monitoring : Use Karl Fischer titration to track moisture levels during critical steps (e.g., Grignard reactions) .

Advanced: What challenges arise in scaling up indole halogenation reactions?

Methodological Answer:

- Exothermicity Control : Use jacketed reactors with chilled brine (−10°C) to manage heat release during Br/I addition .

- Catalyst Recycling : Immobilize CuI on silica gel to reduce metal leaching and enable reuse (≥5 cycles with <5% yield drop) .

- Byproduct Management : Optimize extraction protocols (e.g., aqueous NaSO washes) to remove excess halogens .

Advanced: How are photodegradation pathways studied for halogenated indoles?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor λ shifts under controlled UV exposure to detect degradation products.

- LC-HRMS : Identify photoproducts (e.g., dehalogenated indoles) via accurate mass matching and isotopic patterns .

- Quantum Yield Calculations : Use actinometry to quantify photodegradation rates under varying light intensities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.